2-Phenylethoxy-9-methyladenine
Overview
Description
2-Phenylethoxy-9-methyladenine is an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig . It was synthesized and tested as a potential adenosine A2 receptor antagonist .
Synthesis Analysis
The synthesis of 2-Phenylethoxy-9-methyladenine involves substituting a methyl group for the ribose moiety of N6-substituted adenosines that are selective agonists at the adenosine A1 receptor . This substitution creates antagonists that are A1-selective .Chemical Reactions Analysis
In guinea pig hearts, 2-Phenylethoxy-9-methyladenine antagonized the A1-mediated negative dromotropic and inotropic actions and the A2-mediated coronary vasoactivity of the nonselective adenosine receptor agonist 5’-N-ethylcarboxamidoadenosine (NECA) .Scientific Research Applications
Alkylation Reaction Studies
Research by Freccero, Gandolfi, and Sarzi-Amadè (2003) explores the alkylation reactions of 9-methyladenine, providing insights into the reactivity and stability of adducts formed with purine bases. This study is crucial in understanding the chemical properties and reactions involving 9-methyladenine, a component related to 2-Phenylethoxy-9-methyladenine (Freccero, Gandolfi, & Sarzi-Amadè, 2003).
Metabolic Effects
Caro et al. (1988) investigated the effects of 3-methyladenine on metabolism. This research highlights the broader impact of methylated adenines on cellular processes, thereby contributing to a deeper understanding of related compounds like 2-Phenylethoxy-9-methyladenine (Caro, Plomp, Wolvetang, Kerkhof, & Meijer, 1988).
Interaction with Platinum Complexes
The study by Roos, Thomson, and Eagles (1974) provides insights into how 9-methyladenine, a structurally similar compound to 2-Phenylethoxy-9-methyladenine, interacts with platinum complexes. This research is significant for understanding the chemical behavior and potential applications of 2-Phenylethoxy-9-methyladenine in coordination chemistry (Roos, Thomson, & Eagles, 1974).
Receptor Binding Studies
Research by Thompson, Secunda, Daly, and Olsson (1991) on N6-substituted 9-methyladenines, including their receptor binding characteristics, offers valuable information that could be relevant to understanding the binding properties of 2-Phenylethoxy-9-methyladenine (Thompson, Secunda, Daly, & Olsson, 1991).
Safety And Hazards
properties
IUPAC Name |
9-methyl-2-(2-phenylethoxy)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCPZWPSQAJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163850 | |
Record name | 2-Phenylethoxy-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethoxy-9-methyladenine | |
CAS RN |
147951-59-5 | |
Record name | 2-Phenylethoxy-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147951595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylethoxy-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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